
Sodium 2-(methoxycarbonyl)-5-nitrobenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is an organic compound with a complex structure that includes a methoxycarbonyl group, a nitro group, and a sulfinate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate typically involves the nitration of methyl benzoate followed by sulfonation and subsequent neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated through crystallization or precipitation methods, followed by purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate can undergo oxidation reactions, often resulting in the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitro or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the sulfinate group can act as a nucleophile in substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Sodium 2-(methoxycarbonyl)-4-nitrobenzene-1-sulfinate: Similar structure but with the nitro group in a different position.
Sodium 2-(methoxycarbonyl)-5-aminobenzene-1-sulfinate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Sodium 2-(methoxycarbonyl)-5-nitrobenzene-1-sulfinate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxycarbonyl group, a nitro group, and a sulfinate group provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.
Eigenschaften
Molekularformel |
C8H6NNaO6S |
|---|---|
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
sodium;2-methoxycarbonyl-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C8H7NO6S.Na/c1-15-8(10)6-3-2-5(9(11)12)4-7(6)16(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
HOWIPXCQKHSYJA-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


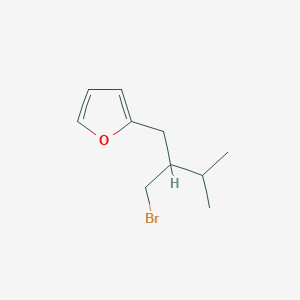
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]azanium chloride](/img/structure/B13646454.png)
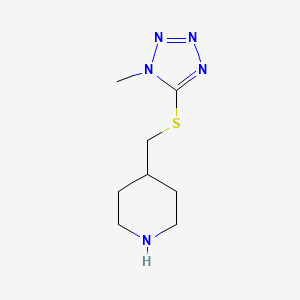
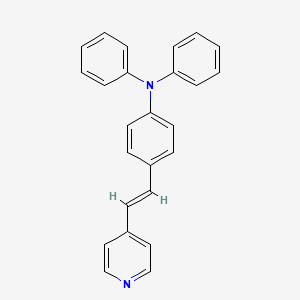

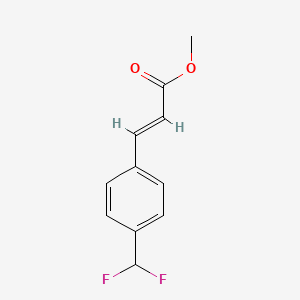
![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)
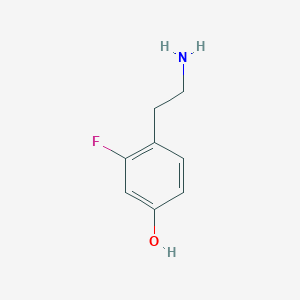
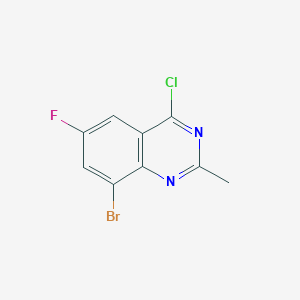
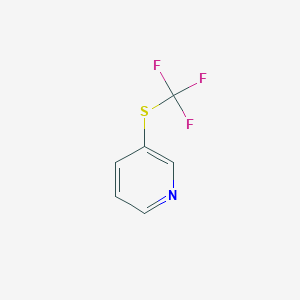
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)

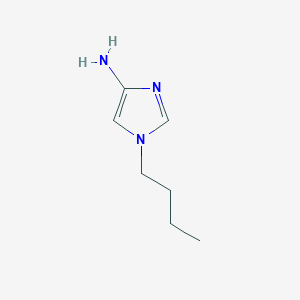
![2-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13646515.png)
